![molecular formula C8H16OSSi B14276810 Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- CAS No. 139732-48-2](/img/structure/B14276810.png)
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- is a chemical compound with the molecular formula C8H16O2Si It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with [(3,6-dihydro-2H-thiopyran-4-yl)oxy] anion. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually include low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce various silane derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- involves its interaction with various molecular targets and pathways. The [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group can interact with biological molecules, altering their structure and function. The silicon atom in the compound can also form bonds with other elements, facilitating various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, [(3,6-dihydro-2H-pyran-4-yl)oxy]trimethyl-: Similar in structure but with a pyran ring instead of a thiopyran ring.
Trimethylsilane: A simpler compound with only three methyl groups attached to the silicon atom.
Uniqueness
Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl- is unique due to the presence of the [(3,6-dihydro-2H-thiopyran-4-yl)oxy] group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
139732-48-2 |
|---|---|
Molekularformel |
C8H16OSSi |
Molekulargewicht |
188.36 g/mol |
IUPAC-Name |
3,6-dihydro-2H-thiopyran-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C8H16OSSi/c1-11(2,3)9-8-4-6-10-7-5-8/h4H,5-7H2,1-3H3 |
InChI-Schlüssel |
GDCXRGHMDZRGRI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CCSCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
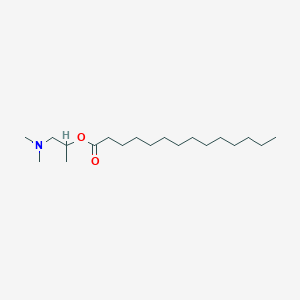
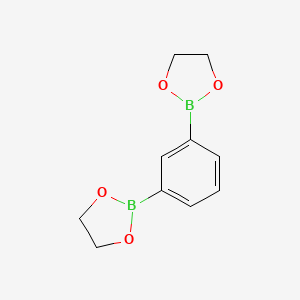
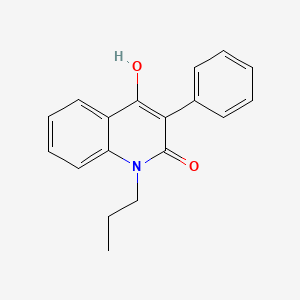
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
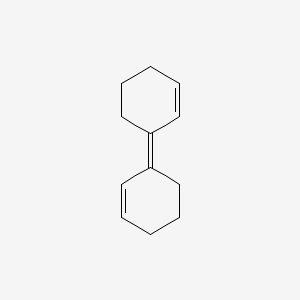
![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
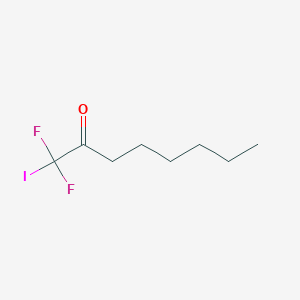
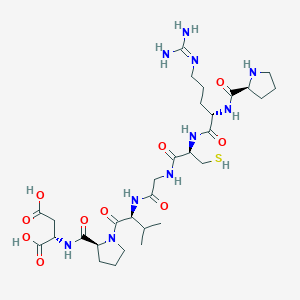
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
